デヒドロエピアンドロステロンエナント酸エステル

概要

説明

プラステロンエナント酸、別名デヒドロエピアンドロステロンエナント酸は、合成アンドロゲン、エストロゲン、および神経ステロイドの薬物です。女性の更年期症状の治療に更年期ホルモン療法の成分として使用されます。 プラステロンエナント酸はステロイドエステルであり、体内でプラステロン(デヒドロエピアンドロステロン)の長期作用型プロドラッグです .

科学的研究の応用

プラステロンエナント酸は、以下を含む幅広い科学研究用途を持っています。

化学: ステロイド化学およびエステル化反応の研究におけるモデル化合物として使用されます。

生物学: 細胞プロセスとホルモン調節への影響について調査されています。

医学: 更年期女性のホルモン補充療法において、ほてりや膣の乾燥などの症状を軽減するために使用されます。

作用機序

プラステロンエナント酸は、アンドロゲンとエストロゲンのプロホルモンとして作用します。体内ではプラステロンに代謝され、次に活性アンドロゲンとエストロゲンに変換されます。これらのホルモンは、それぞれの受容体であるアンドロゲン受容体とエストロゲン受容体に結合して、生物学的効果を発揮します。 プラステロンエナント酸は、脳機能と気分に影響を与える神経ステロイド活性も持っています .

類似化合物:

プラステロン(デヒドロエピアンドロステロン): プラステロンエナント酸の母体化合物で、さまざまな医学的および研究用途で使用されます。

バレラートエストラジオール: ホルモン補充療法で使用される別のエステル化ホルモン。

エナント酸テストステロン: 男性のホルモン療法で使用される類似のエステル化アンドロゲン.

独自性: プラステロンエナント酸は、アンドロゲンとエストロゲンのプロホルモンの両方の役割を兼ね備えているという点でユニークであり、更年期女性のホルモン補充療法に特に役立ちます。 その長期作用と神経ステロイド活性は、他の類似化合物とは一線を画しています .

生化学分析

Biochemical Properties

Dehydroepiandrosterone enanthate is a potent modulator of neural function, including neurogenesis, neuronal growth and differentiation, and neuroprotection . It functions as a metabolic intermediate in the biosynthesis of the androgen and estrogen sex steroids both in the gonads and in various other tissues . It also has a variety of potential biological effects in its own right, binding to an array of nuclear and cell surface receptors .

Cellular Effects

Dehydroepiandrosterone enanthate has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to be a potent modulator of neural function, including neurogenesis, neuronal growth and differentiation, and neuroprotection .

Molecular Mechanism

The molecular mechanism of action of Dehydroepiandrosterone enanthate involves its conversion into more potent sex hormones, testosterone and estradiol, and the subsequent effect on the activation of the androgen and estrogen steroid receptors . It is now clear that Dehydroepiandrosterone enanthate and its sulfated metabolite DHEA sulfate (DHEAS) act directly as ligands for many hepatic nuclear receptors and G-protein-coupled receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dehydroepiandrosterone enanthate change over time. Serum concentrations of DHEA and DHEAS decrease steadily with age, with lowest concentrations present at the time many diseases of aging and neurodegeneration become apparent . This temporal association has led to the suggestion that pathology associated with cognitive decline, age-related neurological disorders such as Alzheimer’s disease, dementia, amyotrophic lateral sclerosis (ALS), and adult onset schizophrenia may, in part at least, be attributed to decreased secretion of DHEA .

Dosage Effects in Animal Models

In animal models, the effects of Dehydroepiandrosterone enanthate vary with different dosages. For instance, their low levels have been associated with age-related involuntary changes, including reduced lifespan

Metabolic Pathways

Dehydroepiandrosterone enanthate is involved in several metabolic pathways. It functions as a metabolic intermediate in the biosynthesis of the androgen and estrogen sex steroids both in the gonads and in various other tissues . It is also known to inhibit the 11β-HSD1 activity, indicating an anti-glucocorticoid action .

Transport and Distribution

Dehydroepiandrosterone enanthate is transported and distributed within cells and tissues. It is synthesized in the adrenal glands, the gonads, and the brain

準備方法

合成ルートと反応条件: プラステロンエナント酸は、プラステロン(デヒドロエピアンドロステロン)をエナンチン酸でエステル化することにより合成されます。この反応は通常、硫酸またはパラトルエンスルホン酸などの触媒を使用してエステル化プロセスを促進します。 反応は還流条件下で行われ、反応物の目的のエステル生成物への完全な変換が保証されます .

工業生産方法: 工業環境では、プラステロンエナント酸の生産には、大規模なエステル化プロセスが関与しています。反応条件は、収率と純度を最大限に高めるように最適化されています。 次に、再結晶またはクロマトグラフィーなどの技術を使用して製品を精製し、不純物を除去して高純度の最終製品を得ます .

化学反応の分析

反応の種類: プラステロンエナント酸は、以下を含むさまざまな化学反応を起こします。

加水分解: プラステロンエナント酸のエステル結合は、酸性または塩基性条件下で加水分解されてプラステロンとエナンチン酸を生成します。

酸化: プラステロンエナント酸は、酸化反応を受けてさまざまな酸化誘導体を形成する可能性があります。

一般的な試薬と条件:

加水分解: 塩酸や水酸化ナトリウムなどの試薬を使用した酸性または塩基性条件。

酸化: 過マンガン酸カリウムや三酸化クロムなどの酸化剤。

形成される主な生成物:

加水分解: プラステロンとエナンチン酸。

酸化: プラステロンのさまざまな酸化誘導体。

還元: プラステロンの還元誘導体.

類似化合物との比較

Prasterone (Dehydroepiandrosterone): The parent compound of prasterone enantate, used in various medical and research applications.

Estradiol Valerate: Another esterified hormone used in hormone replacement therapy.

Testosterone Enantate: A similar esterified androgen used in hormone therapy for men.

Uniqueness: Prasterone enantate is unique in its dual role as both an androgen and estrogen prohormone, making it particularly useful in hormone replacement therapy for menopausal women. Its long-lasting action and neurosteroid activity further distinguish it from other similar compounds .

生物活性

Prasterone enanthate, a synthetic derivative of dehydroepiandrosterone (DHEA), is primarily utilized in hormone replacement therapy. Its biological activity is significant due to its conversion into prasterone, which acts as an agonist for both androgen and estrogen receptors. This dual activity influences various physiological processes, including muscle growth, fat distribution, sexual function, and cognitive function.

Pharmacokinetics

Upon intramuscular injection, prasterone enanthate is hydrolyzed into prasterone and heptanoic acid (enanthic acid). The pharmacokinetics indicate that prasterone levels peak within 1 to 4 days post-injection and return to baseline approximately 18 days later, with an elimination half-life of about 9 days .

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | 9 ng/mL (1-4 days post-injection) |

| Elimination Half-Life | ~9 days |

| Time to Baseline Levels | ~18 days |

Prasterone enanthate is metabolized into active androgens and estrogens in various tissues. This conversion allows it to exert effects on:

- Muscle Growth : Enhances protein synthesis and muscle mass.

- Fat Distribution : Influences body fat composition.

- Sexual Function : Improves libido and sexual performance.

- Cognitive Function : Acts as a neurosteroid, potentially improving mood and cognitive abilities .

Clinical Applications

Prasterone enanthate has been extensively studied for its therapeutic effects in various conditions:

Hormone Replacement Therapy

Prasterone enanthate is primarily used in hormone replacement therapy for individuals with adrenal insufficiency or age-related declines in hormone levels. It is often combined with estradiol valerate for enhanced effects in menopausal women .

Case Studies and Clinical Trials

-

Vaginal Atrophy Treatment :

- A phase III clinical trial involving 216 postmenopausal women demonstrated that intravaginal administration of DHEA significantly improved symptoms of vaginal atrophy, including a decrease in vaginal pH and an increase in superficial cells .

- Results showed a 45.9% decrease in parabasal cells and a significant improvement in vaginal health indices.

- Genitourinary Syndrome of Menopause (GSM) :

-

Urinary Tract Infection Prophylaxis :

- A retrospective cohort study suggested that prasterone may reduce the prevalence of urinary tract infections among postmenopausal women, particularly those on aromatase inhibitors .

- The study found a UTI prevalence of 6.58% among prasterone-treated women compared to 12.3% among untreated women (p < 0.0001).

Side Effects

While prasterone enanthate is generally well-tolerated, potential side effects may include symptoms of masculinization in women, such as increased hair growth and voice changes . Monitoring for these effects is crucial during treatment.

特性

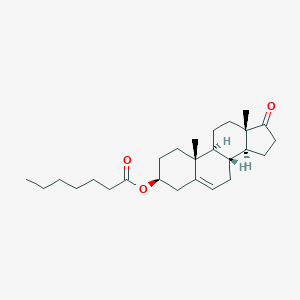

IUPAC Name |

[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40O3/c1-4-5-6-7-8-24(28)29-19-13-15-25(2)18(17-19)9-10-20-21-11-12-23(27)26(21,3)16-14-22(20)25/h9,19-22H,4-8,10-17H2,1-3H3/t19-,20-,21-,22-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHENOUDBWKNPAB-BNCSLUSBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CCC4=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00946833 | |

| Record name | Dehydroepiandrosterone enanthate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00946833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23983-43-9 | |

| Record name | Dehydroepiandrosterone enanthate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23983-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydroepiandrosterone enanthate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023983439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prasterone enantate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16625 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dehydroepiandrosterone enanthate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00946833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3β-hydroxyandrost-5-en-17-one heptanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRASTERONE ENANTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W8I1S6T5L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How effective is Dehydroepiandrosterone enanthate in treating menopausal symptoms?

A1: Studies show that Dehydroepiandrosterone enanthate, when combined with estradiol valerate (as in Gynodian-Depot), can be a suitable treatment option for alleviating menopausal symptoms in women. [] This is likely due to the release of estradiol from estradiol valerate and the subsequent effects of both estradiol and DHEA.

Q2: What is the duration of action of Dehydroepiandrosterone enanthate after intramuscular administration?

A2: Research indicates that after an intramuscular injection of Dehydroepiandrosterone enanthate (as part of Gynodian-Depot), the depot effect can last for approximately 18 days. [] This long-lasting effect is attributed to the slow release of the active compound, DHEA, from the enanthate ester.

Q3: What are the metabolic pathways of Dehydroepiandrosterone enanthate?

A3: Dehydroepiandrosterone enanthate is first hydrolyzed into DHEA and enanthic acid. DHEA is further metabolized into various androgens, including androstenedione and testosterone, and estrogens, primarily estrone and estradiol. [, ] The specific metabolic pathways and the extent of conversion can vary based on individual factors.

Q4: What analytical methods are used to quantify Dehydroepiandrosterone enanthate and its metabolites?

A4: Several analytical techniques can be employed to quantify Dehydroepiandrosterone enanthate and its metabolites in biological samples. One method utilizes thin-layer chromatography for analyzing Dehydroepiandrosterone enanthate and estradiol valerate in both pharmaceutical preparations and blood samples. [] Additionally, radioimmunoassays offer a sensitive approach to measure plasma concentrations of DHEA and estradiol following Dehydroepiandrosterone enanthate administration. []

Q5: Can Dehydroepiandrosterone enanthate be used in the treatment of psoriasis?

A5: Several studies have explored the potential therapeutic benefits of Dehydroepiandrosterone enanthate in managing psoriasis. Research suggests that both intramuscular depot applications of 300 mg weekly [] and other treatment regimens using Dehydroepiandrosterone enanthate might have beneficial effects on psoriasis symptoms. [, ]

Q6: What is the structural characterization of Dehydroepiandrosterone enanthate?

A6: Dehydroepiandrosterone enanthate is synthesized by reacting DHEA with heptanoyl chloride. [] This reaction yields the enanthate ester of DHEA. While the provided abstracts lack specific spectroscopic data, structural characterization can be achieved through techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Q7: How does the structure of Dehydroepiandrosterone enanthate relate to its activity?

A7: The esterification of DHEA with heptanoic acid to form Dehydroepiandrosterone enanthate impacts its pharmacokinetic properties. [] Specifically, this modification enhances its lipophilicity, leading to a longer duration of action compared to unmodified DHEA. Understanding the structure-activity relationship is crucial for optimizing DHEA derivatives for desired therapeutic outcomes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。